N-[2-[4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidino]ethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate (AT-1015): This compound, a 5-HT2 receptor antagonist, exhibits potent inhibitory effects on the contraction of pig coronary arteries induced by serotonin and α-methylserotonin. [, ] This suggests potential applications in cardiovascular research, particularly regarding serotonin-mediated vascular responses.
4-[1-[3-chloro-4-[N'-(2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid (D01-4582): This compound acts as an α4β1 integrin antagonist, exhibiting significant interindividual pharmacokinetic variability in beagles and rats due to albumin genetic polymorphisms. [, , , , ] This research highlights the importance of genetic factors in drug response and emphasizes the need for personalized medicine approaches.
N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596): As an analog of the substituted benzamide clebopride, BRL 20596 exhibits potent central dopamine antagonist activity but lacks gastric stimulatory effects. [, ] This finding suggests its potential use in research related to dopamine-related disorders, providing insights into the different pharmacological profiles of benzamides and anilides.
1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS): This compound acts as a highly selective antagonist for calcitonin gene-related peptide (CGRP) receptors, effectively alleviating migraine symptoms. [, , ] Research on BIBN4096BS has significantly advanced our understanding of CGRP receptor pharmacology and its role in migraine.
n-phenylacetyl-l-prolylglycine ethyl ester (Noopept): This compound, administered intranasally, demonstrates neuroprotective effects in rat models of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis. [, , ] These findings suggest potential applications in neurodegenerative disease research, highlighting the therapeutic potential of intranasal drug delivery.
(S)-1-((R)-2-(Cyclopropanecarboxamido)-2-phenylacetyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide (Compound 57): This compound acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5A protein, exhibiting good oral bioavailability in rats. [] This research demonstrates its potential as a therapeutic agent for HCV infection, highlighting the importance of structure-activity relationship studies in drug discovery.
3-(1-methyl-4-phenylacetyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamide (APHA): As a histone deacetylase (HDAC) inhibitor, APHA provides insights into the structure-function relationships of HDACs, essential enzymes involved in gene regulation. [, ] Understanding these relationships is crucial for developing novel therapies for various diseases, including cancer.
4-((N′-2-methylphenyl)ureido)-phenylacetyl-leucine-aspartic acid-valine-proline (BIO1211): This compound, a highly specific α4β1 inhibitor, helps to study α4β1 integrin-ligand interactions on Jurkat cells under diverse conditions that affect the activation state of α4β1. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: